molecular formula C10H9BrN2O2 B1503396 4-Bromo-6,7-dimethoxycinnoline CAS No. 879014-17-2

4-Bromo-6,7-dimethoxycinnoline

Cat. No.: B1503396
CAS No.: 879014-17-2
M. Wt: 269.09 g/mol
InChI Key: IZEOAYBTVXVTBB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxycinnoline is a brominated derivative of cinnoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of bromine and methoxy groups at specific positions on the cinnoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxycinnoline typically involves the bromination of 6,7-dimethoxycinnoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to handle larger quantities. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dimethoxycinnoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-3-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Azides, alkyl, and aryl amines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-6,7-dimethoxycinnoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-6,7-dimethoxycinnoline is structurally similar to other brominated cinnolines and quinolines. Some similar compounds include:

  • 4-Bromo-6,7-dimethoxyquinoline: A quinoline derivative with similar functional groups.

  • This compound-3-carboxylic acid: An oxidized derivative of the compound.

  • 4-Bromo-6-ethoxy-2-methylquinoline: Another brominated quinoline with different substituents.

Uniqueness: this compound stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-6,7-dimethoxycinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOAYBTVXVTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696919
Record name 4-Bromo-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879014-17-2
Record name 4-Bromo-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (125 g, 0.436 mol) was added to a suspension of 6,7-dimethoxycinnolin-4-ol (65 g, 0.32 mol) in chloroform (550 mL, 6.9 mol). The reaction mixture was stirred at 65° C. for 18 hours. Formation of a fine yellow solid was observed. The reaction mixture was poured onto crushed ice (200 g), and the pH was adjusted to 6-7 with sodium acetate (285 g) and sat. NaHCO3. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2×200 mL). The combined organic extracts were washed with brine (2×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to provide a light tan oil. DCM (40 mL) and hexanes (250 mL) were added, and the resulting solid was filtered to provide 4-bromo-6,7-dimethoxycinnoline as an off-white solid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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